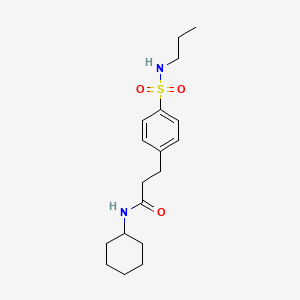
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of N-substituted cyclic amides and has been studied for its effects on various biological processes.
Mechanism of Action
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide acts on the central nervous system by inhibiting the activity of voltage-gated sodium channels, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of other anticonvulsant drugs such as carbamazepine and phenytoin.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of inflammatory cytokine production. This compound has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide has several advantages for use in laboratory experiments, including its high purity and relatively low cost. However, this compound has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide, including the development of new synthetic methods for producing this compound with improved purity and solubility. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various fields of medicine. Finally, the development of new formulations and delivery methods for this compound could lead to more effective treatments for neurological disorders and other conditions.
Synthesis Methods
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 4-chlorobenzoyl chloride, followed by the reaction with propylsulfamoyl chloride and subsequent reduction with sodium borohydride. The purity of the resulting this compound can be improved through recrystallization.
Scientific Research Applications
N-cyclohexyl-3-(4-(N-propylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. This compound has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and neurological disorders such as epilepsy.
properties
IUPAC Name |
N-cyclohexyl-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-14-19-24(22,23)17-11-8-15(9-12-17)10-13-18(21)20-16-6-4-3-5-7-16/h8-9,11-12,16,19H,2-7,10,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDMLIFTQQFJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

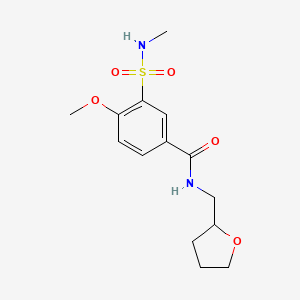
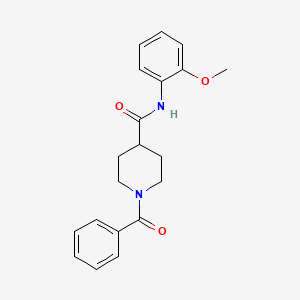
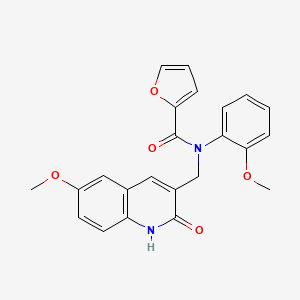
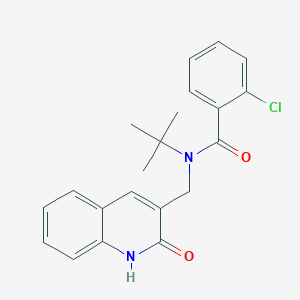

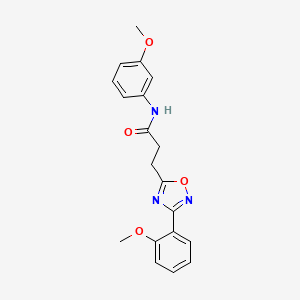
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7720340.png)
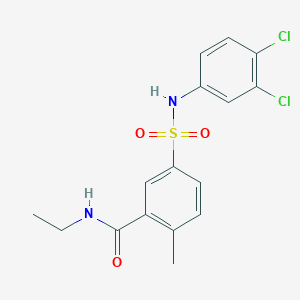
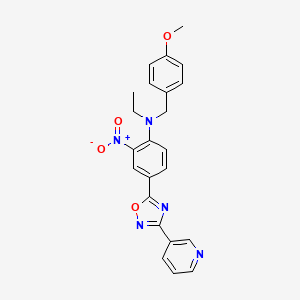

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720367.png)
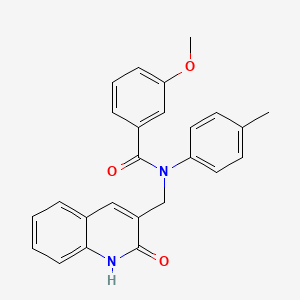
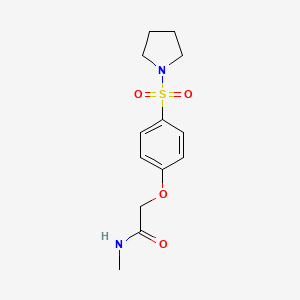
![2-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720380.png)